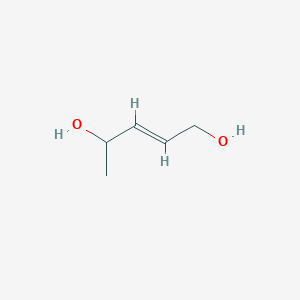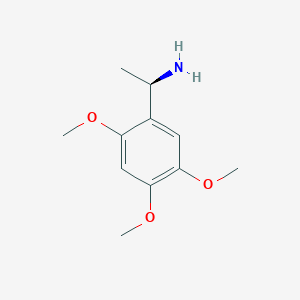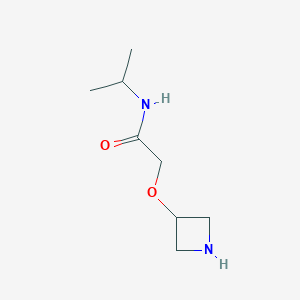
(2S)-N,N-diethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N,N-diethylpyrrolidine-2-carboxamide is a chemical compound with a pyrrolidine ring structure It is characterized by the presence of a carboxamide group attached to the second carbon of the pyrrolidine ring, with two ethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,N-diethylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine with diethylamine and a suitable carboxylating agent. One common method is the reaction of pyrrolidine with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N,N-diethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-N,N-diethylpyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-N,N-diethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in pharmacological studies, it may interact with neurotransmitter receptors, affecting signal transduction pathways in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethylpyrrolidine-2-carboxamide: Lacks the stereochemistry of the (2S) isomer.
N,N-dimethylpyrrolidine-2-carboxamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-diethylpiperidine-2-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2S)-N,N-diethylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the (2S) configuration can lead to different pharmacological and chemical properties compared to its non-stereospecific counterparts.
Propriétés
Numéro CAS |
41721-01-1 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2S)-N,N-diethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
LVUPFABYBLEEMH-QMMMGPOBSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCN(CC)C(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)







